2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
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Overview
Description
The compound “2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide” is a derivative of benzimidazole, which is a type of organic compound. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many natural compounds such as vitamin B12 .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of benzimidazole and bromophenyl. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . The bromophenyl group would be a phenyl ring with a bromine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Antibacterial and Antifungal Activities
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide and its derivatives have been explored for their potential in antibacterial and antifungal applications. Research indicates that these compounds exhibit significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. Furthermore, they have shown efficacy against fungal strains such as Aspergillus fumigatus and Candida albicans. The compounds' cytotoxic properties have also been evaluated using brine shrimp bioassay, revealing good cytotoxic activities for specific derivatives (Devi, Shahnaz, & Prasad, 2022).
Anticancer Activity
Several studies have synthesized derivatives of this compound to assess their potential anticancer activities. One such study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines when screened in vitro at the National Cancer Institute, USA (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
Research into this compound derivatives has also explored their efficacy as corrosion inhibitors. Studies on their application in protecting steel against corrosion in acidic environments have shown promising results, highlighting their potential as effective corrosion inhibiting agents (Yıldırım & Cetin, 2008).
Antimicrobial Resistance
The structural modification of this compound derivatives has led to compounds with potent activity against drug-resistant strains of bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights their potential in addressing the critical challenge of antimicrobial resistance and suggests a promising pathway for the development of new antimicrobial agents (Chaudhari et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-10-5-7-11(8-6-10)17-14(20)9-21-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBDQUVZLDTQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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